B1578779 Beta-Amyloid (1-38), mouse, rat

Beta-Amyloid (1-38), mouse, rat

Cat. No.: B1578779
M. Wt: 4035.5
Attention: For research use only. Not for human or veterinary use.
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Description

Primary Amino Acid Sequence and Isoform Heterogeneity

Beta-Amyloid (1-38) is a 38-amino acid peptide generated through alternative β-site APP-cleaving enzyme 1 (BACE1) cleavage, yielding aminoterminally truncated variants. Its primary sequence differs critically from human amyloid-beta isoforms:

Key Structural Features:

Feature Mouse/Rat Beta-Amyloid (1-38) Human Beta-Amyloid (1-38)
Amino Acid Residues at Positions 5, 10, 13 Glycine (Gly5), Phenylalanine (Phe10), Arginine (Arg13) Arginine (Arg5), Tyrosine (Tyr10), Histidine (His13)
C-Terminus Ends at Position 38 Ends at Position 38
Sequence Heterogeneity Limited to C-terminal truncation Often includes N-terminal truncations (e.g., Aβ(2-38))

The mouse/rat sequence is characterized by the replacement of human-specific residues, which influence aggregation propensity and interaction with other isoforms. For example, the Phe10 substitution reduces aromatic stacking interactions compared to human Tyr10, potentially modulating fibril stability.

Isoform Heterogeneity:
Beta-Amyloid (1-38) coexists with other isoforms (e.g., Aβ(1-40), Aβ(1-42)) in biological systems. These variants differ in C-terminal length, with Aβ(1-38) being less amyloidogenic than Aβ(1-42) but more soluble than Aβ(1-40). The heterogeneity arises from γ-secretase cleavage site variability and alternative BACE1 cleavage pathways.

Post-Translational Modifications and Conformational Dynamics

Post-translational modifications (PTMs) significantly alter the structural and functional properties of Beta-Amyloid (1-38):

Modification Type Site(s) Affected Structural Impact Functional Consequence
Nitration Tyrosine 10 (Tyr10) Enhanced β-sheet formation, increased aggregation rate Accelerated fibrillogenesis, neurotoxicity
Phosphorylation Serine 8 (Ser8) Stabilization of α-helical intermediates Promotes oligomerization, synaptic dysfunction
Pyroglutamate Formation N-terminal Glutamate Resistance to enzymatic degradation Prolonged half-life, increased plaque burden

Conformational Dynamics:
Beta-Amyloid (1-38) exists as a dynamic ensemble of monomers, oligomers, and fibrils. Key conformational transitions include:

  • Monomeric State: Unstructured with transient α-helical regions in the C-terminal domain.
  • Oligomeric Intermediates: β-sheet-rich protofibrils that may interact with cell membranes.
  • Fibrillar State: Mature amyloid fibrils with ordered β-sheet structures, though less stable than Aβ(1-42) fibrils.

Comparative Analysis with Beta-Amyloid 1-40 and 1-42

The structural and functional differences between Beta-Amyloid (1-38) and its longer isoforms are critical for understanding their roles in disease:

Property Beta-Amyloid (1-38) Beta-Amyloid (1-40) Beta-Amyloid (1-42)
Aggregation Kinetics Slow fibrillogenesis Moderate nucleation Rapid aggregation
Cytotoxicity Low Moderate High
Interaction with Aβ(1-42) Inhibits aggregation Enhances co-aggregation Self-assembles dominantly

Functional Interactions:

  • Aβ(1-38) and Aβ(1-42): Beta-Amyloid (1-38) binds to Aβ(1-42), preventing its conversion to β-sheet-rich aggregates and mitigating synaptic dysfunction. This protective effect is dose-dependent and may involve competitive inhibition of Aβ(1-42) fibril nucleation.
  • Aβ(1-38) and Aβ(1-40): Co-aggregation produces morphologically distinct fibrils with altered solubility, potentially reducing amyloid burden in vascular regions.

Properties

Molecular Weight

4035.5

sequence

DAEFGHDSGFEVRHQKLVFFAEDVGSNKGAIIGLMVGG

Origin of Product

United States

Scientific Research Applications

Role of Aβ(1-38) in Alzheimer's Disease

Aβ(1-38) is a naturally occurring variant of Aβ that interacts differently with Aβ(1-40) and Aβ(1-42) . Research indicates that Aβ(1-38) can interfere with the aggregation of Aβ(1-42), reducing its conversion into β-sheet-rich aggregates . Higher levels of Aβ(1-38) in cerebrospinal fluid (CSF) are associated with slower cognitive decline and a decreased risk of conversion to AD dementia . These findings suggest that Aβ(1-38) may have a protective role against AD progression .

Genetically Modified Rodent Models

Humanized APP Models
To study the processing of human APP in vivo, researchers have developed humanized APP models in rats and mice using CRISPR-Cas9 technology . These models involve introducing specific amino acid substitutions into the rodent APP sequence to lower the affinity of the APP substrate for BACE1 cleavage . For example, the G676R, F681Y, and R684H substitutions (based on the human APP770 isoform) have been implemented . Introducing these substitutions results in a threefold increase in the production of human Aβ compared to wild-type strains, making these models valuable for studying the effects of transgenes or knock-in mutations on APP processing .

APP Knock-in Rat Models
Knock-in rat models have been created to further investigate AD, where the rat App gene is modified to include human Aβ42 sequences and specific mutations . These mutations include Swedish double mutations (K670N and M671L), Beyreuther/Iberian (I716F), and Arctic (E693G), along with humanizing mutations (G676R, F681Y, and R684H) . Such models are useful for identifying new drug targets, biomarkers, and for testing therapeutic interventions .

Double Transgenic Mouse Models
Double transgenic mouse models, generated by crossing human APP and presenilin transgenic lines, are commonly used to study Aβ pathology and evaluate anti-amyloid treatments . For instance, 5XFAD mice co-express five familial AD (FAD) mutations and exhibit rapid accumulation of Aβ42 in the brain . Another model was created by crossing an APP transgenic mouse with a PSA-M146V knock-in mouse, which showed increased Aβ43 levels and augmented Aβ42 and Aβ40 levels .

Applications in Scientific Research

ApplicationDescriptionModel Type
Studying APP Processing Humanized rodent models (rat and mouse) expressing human Aβ and PSEN1 M139T serve as valuable controls to study APP processing in vivo, allowing the use of more sensitive human Aβ ELISA .Humanized APP Models
Evaluating AD Progression Higher baseline levels of Aβ(1-38) are associated with a decreased risk of conversion to AD dementia in individuals with subjective cognitive decline (SCD) and mild cognitive impairment (MCI) .Human Cohort Studies/CSF Analysis
Assessing Cognitive Decline Higher Aβ(1-38) levels correlate with slower decline in Preclinical Alzheimer's

Comparison with Similar Compounds

Comparison with Similar Compounds

Biochemical and Structural Properties

Property Aβ(1-38) Aβ(1-40) Aβ(1-42)
Molecular Weight ~4,138 Da ~4,330 Da ~4,418 Da
Sequence DAEF...MVGGVV DAEF...MVGGVVIA DAEF...MVGGVVIA
Solubility Soluble in NH₄OH Soluble in NH₄OH Requires 1% NH₄OH
Aggregation Kinetics Slower fibril formation Moderate aggregation Rapid fibrillization
  • Aβ(1-38) : Forms 70–90 Å fibrils with cross-beta sheet conformation but lacks the neurotoxic oligomerization seen in Aβ(1-42) .
  • Aβ(1-40) : Dominant soluble Aβ species in brain interstitial fluid; forms diffuse plaques .
  • Aβ(1-42) : Highly amyloidogenic; forms dense-core plaques and neurotoxic oligomers .

Pathological Roles in Alzheimer’s Disease

  • Aβ(1-38) in Familial AD (FAD) :

    • PS1 E280A Mutation : Increased Aβ(1-38) deposition in frontal cortices compared to sporadic AD (SAD), correlating with gamma-secretase dysfunction .
    • Vascular Pathology : Co-localizes with Aβ(1-42) in congophilic plaques but lacks direct association with tau hyperphosphorylation .
  • Aβ(1-40) vs. Aβ(1-42) :

    • Transgenic Models (Tg2576) : Aβ(1-42) plaques precede Aβ(1-40) deposition, with Aβ(1-40) accumulating in plaque cores .
    • Human Studies : Aβ(1-42) levels inversely correlate with cognitive decline, while Aβ(1-40) dominates soluble pools .

Neurotoxicity and Synaptic Effects

  • Aβ(1-38) :
    • Fails to induce AD-like pathology (e.g., tau tangles, neuronal loss) in rat intracerebral injection models .
    • Modulates presynaptic nicotinic receptors, impairing synaptic plasticity .
  • Aβ(1-42) :
    • Disrupts long-term potentiation (LTP) in hippocampal CA1 regions, reversible by neuroprotective agents .
    • Activates apoptotic pathways and oxidative stress via oligomers .

Detection and Assay Cross-Reactivity

  • Immunoassays: Aβ(1-38) cross-reacts with Aβ(1-40)- and Aβ(1-42)-specific antibodies at 10 ng/ml, complicating quantification in mixed samples .
  • ELISA Limitations: No certified reference materials (CRMs) exist for Aβ(1-38), necessitating validation with length-specific antibodies .

Key Research Findings

Gamma-Secretase Dysregulation :

  • PS1 E280A FAD brains show elevated Aβ(1-38) and Aβ(1-43) but reduced Aβ(1-42), highlighting isoform-specific secretase activity shifts .

Species-Specific Aggregation :

  • Rat Aβ(1-42) forms fibrils with neurotoxic properties akin to human Aβ(1-42), whereas Aβ(1-38) exhibits lower toxicity .

Therapeutic Implications :

  • Aβ(1-38)-specific antibodies differentiate FAD from SAD, aiding in patient stratification for gamma-secretase modulators .

Data Tables

Table 1: Molecular Characteristics of Rodent Aβ Peptides

Peptide CAS Number Sequence (C-Terminus) Neurotoxic
Aβ(1-38) 186359-66-0 ...GAIIGLMVGGVV No
Aβ(1-40) 144409-98-3 ...GAIIGLMVGGVVIA Moderate
Aβ(1-42) 166090-74-0 ...GAIIGLMVGGVVIA High

Table 2: Aβ Isoform Distribution in AD Models

Model Aβ(1-38) Aβ(1-40) Aβ(1-42)
Tg2576 Mice Low High (soluble) High (plaques)
PS1 E280A Elevated Variable Reduced

Preparation Methods

Solubilization and Monomerization

The initial step in preparing Beta-Amyloid (1-38) involves dissolving the lyophilized peptide in a strong solvent to break down pre-existing aggregates and β-sheet structures.

  • Use of Hexafluoroisopropanol (HFIP):
    HFIP is employed to monomerize the peptide by disrupting hydrogen bonding and secondary structures. The lyophilized peptide is dissolved in HFIP to a defined concentration (e.g., 1 mM), incubated at room temperature for at least 30 minutes to ensure complete dissolution.

  • Aliquoting and Drying:
    The HFIP solution is aliquoted into microcentrifuge tubes and allowed to evaporate overnight in a fume hood, followed by drying in a SpeedVac to remove residual solvent, leaving a thin peptide film.

  • Storage:
    The dried peptide films are stored over desiccant at −20°C to maintain stability.

Resuspension in Dimethylsulfoxide (DMSO)

Before use, the peptide film is resuspended in dry DMSO to prepare a concentrated stock solution (e.g., 5 mM). This step involves thorough pipetting and vortexing to ensure complete dissolution, followed by sonication for 10 minutes to further disperse any aggregates.

Preparation of Defined Aggregation States

From the monomeric DMSO stock, different aggregation states can be prepared by dilution and incubation under specific conditions:

  • Unaggregated (Monomeric) Peptide:
    The DMSO stock is diluted directly into the experimental buffer or culture media and used immediately to maintain the peptide in a predominantly monomeric state.

  • Oligomeric Assemblies:
    The monomeric peptide is diluted into phenol red-free cell culture media (e.g., Ham’s F-12) and incubated at 4°C for 24 hours to promote oligomer formation. These oligomers are characterized by their neurotoxicity and distinct morphology.

  • Fibrillar Assemblies:
    To generate fibrils, the peptide is diluted into acidic buffer (e.g., 10 mM HCl) and incubated at 37°C for 24–48 hours. Addition of physiological salt concentrations (e.g., 150 mM NaCl) can promote the formation of “plaques in a dish” mimicking in vivo amyloid plaques.

Characterization and Quality Control

Proper characterization of the prepared Beta-Amyloid (1-38) assemblies is essential to confirm the aggregation state and structural homogeneity.

Characterization Method Purpose Notes
Atomic Force Microscopy (AFM) Visualization of peptide morphology and aggregation state Provides high-resolution 3D images of oligomers and fibrils without chemical modification
SDS-PAGE and Western Blot Assessment of molecular weight and aggregation May show artifacts due to matrix effects; less reliable for oligomer detection
Neurotoxicity Assays Functional confirmation of oligomer toxicity Oligomers typically show higher toxicity compared to fibrils or monomers

Specific Considerations for Mouse/Rat Beta-Amyloid (1-38)

While the general preparation methods outlined above are applicable, the mouse/rat Beta-Amyloid (1-38) peptide differs slightly in sequence from the human peptide, which can influence aggregation kinetics and structural properties.

  • The substitutions at residues 5, 10, and 13 may affect peptide solubility and aggregation propensity.
  • Researchers should verify the purity and identity of the synthesized peptide by mass spectrometry and HPLC.
  • Storage and handling conditions remain consistent with those used for human beta-amyloid peptides.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Outcome
1 Dissolve lyophilized peptide in HFIP (1 mM) HFIP, fume hood, 30 min incubation Monomerized peptide solution
2 Aliquot and evaporate HFIP Microcentrifuge tubes, SpeedVac Dried peptide film
3 Store dried peptide at −20°C Desiccant, sealed containers Stable peptide stock
4 Resuspend peptide film in dry DMSO (5 mM) DMSO, vortex, sonication Concentrated monomeric peptide stock
5 Prepare aggregation state Dilution into buffer/media, incubation at specific temps Monomer, oligomer, or fibril assemblies
6 Characterize assemblies AFM, SDS-PAGE, neurotoxicity assays Confirmed peptide state and functionality

Research Findings and Practical Insights

  • The use of HFIP followed by DMSO resuspension is critical to erase prior aggregation “memory” and obtain reproducible starting material.
  • Oligomeric forms prepared under controlled conditions exhibit significantly higher neurotoxicity compared to fibrillar or monomeric forms, emphasizing the importance of precise preparation.
  • AFM is the preferred method for morphological characterization due to its ability to directly image peptide assemblies without artifacts common in gel-based methods.
  • Fluorophore-labeled versions of beta-amyloid oligomers can be prepared similarly, allowing for functional studies involving cellular uptake without altering peptide structure.

Q & A

Q. What is the role of Beta-Amyloid (1-38) in mouse/rat Alzheimer's disease (AD) models, and how does it differ from longer isoforms like Beta-Amyloid (1-42)?

Beta-Amyloid (1-38) is a shorter amyloidogenic peptide generated via gamma-secretase cleavage. Unlike Beta-Amyloid (1-42), which forms toxic aggregates in AD, Beta-Amyloid (1-38) exhibits reduced aggregation propensity and may act as a neuroprotective fragment. In familial AD (FAD) models with Presenilin-1 mutations, Beta-Amyloid (1-38) deposition is significantly reduced compared to sporadic AD (SAD), suggesting gamma-secretase dysfunction alters peptide length distribution . Methodologically, comparative immunohistochemistry using isoform-specific antibodies (e.g., targeting residues 38 vs. 42) can quantify regional deposition differences in brain tissues .

Q. How should Beta-Amyloid (1-38) be prepared for in vitro studies to ensure monomeric stability?

Beta-Amyloid (1-38) requires careful solubilization to avoid pre-aggregated states. A validated protocol involves dissolving lyophilized peptide in cold hexafluoroisopropanol (HFIP) to disrupt existing aggregates, followed by 1-hour incubation at room temperature. HFIP is evaporated to form a peptide film, which is then reconstituted in anhydrous DMSO and diluted in buffer (e.g., PBS). Centrifugation at 14,000×g for 10 minutes isolates soluble oligomers in the supernatant, which can be further diluted for experimental use .

Q. What are the recommended detection methods for Beta-Amyloid (1-38) in rodent brain tissues or biofluids?

ELISA kits with species-specific antibodies (e.g., Mouse/Rat Beta-Amyloid (1-42) ELISA Kit) can be cross-validated for Beta-Amyloid (1-38) detection if antibody specificity is confirmed via epitope mapping. Alternatively, immunohistochemistry using monoclonal antibodies like [IBR-9-16-4] (specific to Beta-Amyloid (1-37)) can distinguish shorter fragments from longer isoforms . Mass spectrometry (LC-MS/MS) provides absolute quantification but requires peptide extraction protocols optimized for low-abundance targets .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Beta-Amyloid (1-38)’s role in neurodegeneration versus neuroprotection?

Discrepancies arise from model-specific factors (e.g., transgenic mouse strains vs. human postmortem tissues) and experimental variables (e.g., peptide aggregation state). To address this:

  • Standardize aggregation protocols : Pre-treat Beta-Amyloid (1-38) with HFIP/DMSO and characterize oligomerization via dynamic light scattering (DLS) or Western blot .
  • Use isoform-selective inhibitors : Co-administer gamma-secretase modulators (e.g., GSM-1) in cell culture to assess how shifting cleavage toward shorter peptides impacts neuronal viability .
  • Leverage SILK (Stable Isotope Labeling Kinetics) : Track Beta-Amyloid (1-38) turnover rates in vivo using isotope-labeled APP transgenic models .

Q. What experimental strategies mitigate Beta-Amyloid (1-38) aggregation during in vitro assays?

Aggregation can confound toxicity and binding studies. Key approaches include:

  • Buffer optimization : Use low-salt buffers (e.g., 20 mM HEPES, pH 7.4) to reduce ionic strength-driven aggregation.
  • Additive screening : Incorporate lipid carriers (e.g., GM1 ganglioside) or chaperones (e.g., clusterin) to stabilize monomeric states .
  • Quality control : Validate peptide integrity via HPLC (≥95% purity) and circular dichroism (CD) to confirm alpha-helix/random coil ratios .

Q. How do Beta-Amyloid (1-38) levels correlate with tau pathology in rodent AD models?

Co-pathology analysis requires dual-labeling techniques:

  • Multiplex immunofluorescence : Combine Beta-Amyloid (1-38)-specific antibodies (e.g., ab264033) with phosphorylated tau (pTau) markers (e.g., AT8) in brain sections. Quantify colocalization using confocal microscopy and image analysis software (e.g., Fiji/ImageJ) .
  • Longitudinal CSF sampling : In live rodents, correlate Beta-Amyloid (1-38) levels (via ultrasensitive SIMOA assays) with CSF pTau-181 trends .

Methodological Considerations Table

ChallengeSolutionKey References
Peptide aggregationHFIP/DMSO solubilization + centrifugation
Low detection sensitivityUltrasensitive ELISA or SIMOA platforms
Cross-reactivity in antibodiesEpitope mapping + competitive ELISA
In vivo turnover trackingSILK with ¹³C/¹⁵N-labeled peptides

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